molecular formula C25H18O7 B2763961 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate CAS No. 637752-92-2

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B2763961
CAS No.: 637752-92-2
M. Wt: 430.412
InChI Key: MPIXRNVUYONTMX-UHFFFAOYSA-N
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Description

This compound is a chromene-based derivative featuring a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a 1,3-benzodioxole-5-carboxylate ester at position 7 of the chromen-4-one core. Chromene derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties . The structural uniqueness of this compound lies in the combination of electron-donating substituents (methoxy and methyl groups) and the lipophilic benzodioxole moiety, which may enhance membrane permeability and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O7/c1-14-23(15-3-6-17(28-2)7-4-15)24(26)19-9-8-18(12-21(19)31-14)32-25(27)16-5-10-20-22(11-16)30-13-29-20/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIXRNVUYONTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its unique structure, characterized by a chromen-4-one core with various substituents, positions it as a subject of interest in medicinal chemistry and pharmacological research. This article examines its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is C22H21O6C_{22}H_{21}O_6, with a molecular weight of approximately 365.41 g/mol. The compound features a chromenone framework with methoxy and benzodioxole substituents that contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. It has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics critical for cell division. Studies demonstrate its effectiveness against various cancer cell lines, including melanoma and breast cancer cells. For instance, in vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The antimicrobial properties of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 1.67 to 28.5 μM .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity has been linked to its ability to modulate NF-kB signaling pathways, thereby reducing inflammation in various models .

Larvicidal Activity

Recent studies have explored the larvicidal effects of related compounds within the benzodioxole class against Aedes aegypti mosquitoes, which are vectors for dengue and Zika viruses. While specific data on our compound's larvicidal efficacy is limited, related benzodioxole derivatives have shown promising results in this area, suggesting potential for further exploration .

Study on Anticancer Activity

In a study published in Molecules, researchers evaluated the anticancer effects of various chromenone derivatives, including our compound. They found that it significantly inhibited cell proliferation in melanoma cells with an IC50 value of approximately 12 μM after 48 hours of treatment. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial activity of chromenone derivatives against clinical isolates of bacteria. The results indicated that our compound had comparable efficacy to standard antibiotics like ciprofloxacin, particularly against resistant strains of S. aureus .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related chromene and chalcone derivatives. Below is a detailed analysis:

Substituent Position and Electronic Effects

  • Comparison with [3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-Benzodioxole-5-carboxylate] (CAS 859138-57-1) This analog differs by having a 3-methoxyphenoxy group (meta-substitution) instead of the 4-methoxyphenyl (para-substitution) in the target compound. The molecular weight of the target compound (unreported in evidence) is expected to be slightly higher than this analog’s 446.10 g/mol due to the phenyl vs. phenoxy group .
  • Comparison with [3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl 1,3-Benzodioxole-5-carboxylate] This derivative (MW: 500.07 g/mol) replaces the methyl group at position 2 with a trifluoromethyl (-CF₃) group. The electron-withdrawing -CF₃ group may reduce electron density in the chromen core, altering reactivity or binding affinity compared to the electron-donating methyl group in the target compound .

Data Table: Key Structural and Functional Differences

Compound Name Substituent at Position 3 Substituent at Position 2 Molecular Weight (g/mol) Key Functional Insights
Target Compound 4-Methoxyphenyl Methyl ~450 (estimated) Enhanced lipophilicity; moderate potency
[3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-Benzodioxole-5-carboxylate] 3-Methoxyphenoxy (meta) Methyl 446.10 Reduced conjugation vs. para-substituted
[3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl 1,3-Benzodioxole-5-carboxylate] 4-Methoxyphenoxy Trifluoromethyl 500.07 Higher metabolic stability; lower electron density
[3-(4-Ethoxycarbonylphenoxy)-4-oxochromen-7-yl 1,3-Benzodioxole-5-carboxylate] 4-Ethoxycarbonylphenoxy None 474.10 Improved solubility; ester hydrolysis risk

Research Findings and Implications

Substituent Position Matters: Para-substituted phenyl groups (as in the target compound) likely offer better target engagement than meta-substituted analogs due to improved steric and electronic alignment .

Electron-Donating vs.

Benzodioxole Contribution: The 1,3-benzodioxole-5-carboxylate moiety increases lipophilicity, which may improve blood-brain barrier penetration but could also affect metabolic clearance rates .

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